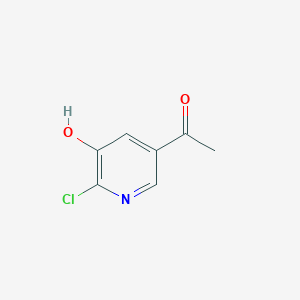![molecular formula C4H8N2O2S B13465084 [Methyl(prop-2-yn-1-yl)sulfamoyl]amine](/img/structure/B13465084.png)
[Methyl(prop-2-yn-1-yl)sulfamoyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Methyl(prop-2-yn-1-yl)sulfamoyl]amine is a chemical compound with the molecular formula C4H8N2O2S and a molecular weight of 148.1835 It is known for its unique structure, which includes a sulfamoyl group attached to a methyl and prop-2-yn-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Methyl(prop-2-yn-1-yl)sulfamoyl]amine typically involves the reaction of prop-2-yn-1-amine with a sulfamoyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
[Methyl(prop-2-yn-1-yl)sulfamoyl]amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsaqueous or organic solvents, room temperature.
Reduction: Lithium aluminum hydride; conditionsanhydrous solvents, low temperature.
Substitution: Various nucleophiles like amines or thiols; conditionsorganic solvents, mild temperatures.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or sulfides.
Substitution: Formation of substituted sulfamoyl derivatives.
Scientific Research Applications
[Methyl(prop-2-yn-1-yl)sulfamoyl]amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of [Methyl(prop-2-yn-1-yl)sulfamoyl]amine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The pathways involved may include the inhibition of metabolic enzymes or signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Prop-2-yn-1-ylamine: Similar structure but lacks the methyl group.
Methyl(propan-2-yl)sulfamoylamine: Contains an additional propan-2-yl group.
Uniqueness
The presence of both the methyl and prop-2-yn-1-yl groups enhances its versatility in chemical reactions and its potential as a research tool .
Properties
Molecular Formula |
C4H8N2O2S |
|---|---|
Molecular Weight |
148.19 g/mol |
IUPAC Name |
3-[methyl(sulfamoyl)amino]prop-1-yne |
InChI |
InChI=1S/C4H8N2O2S/c1-3-4-6(2)9(5,7)8/h1H,4H2,2H3,(H2,5,7,8) |
InChI Key |
FOTMRTTZFPFFHJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC#C)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


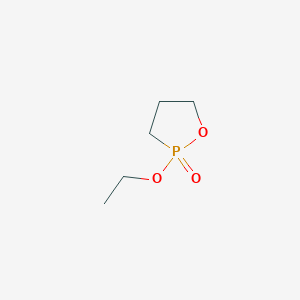
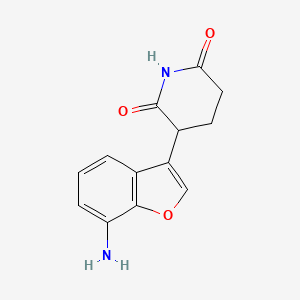
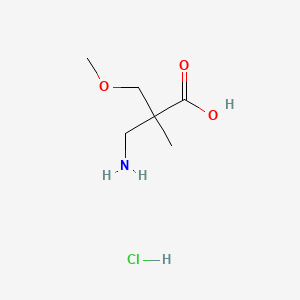
![{5,7-Dimethylimidazo[1,2-a]pyrimidin-3-yl}methanol](/img/structure/B13465029.png)
![4-[1-(Trifluoromethyl)cyclopropyl]pyridine](/img/structure/B13465042.png)
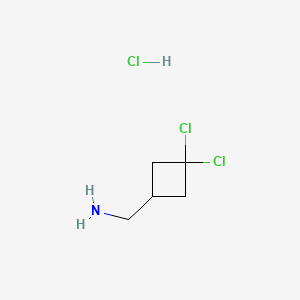
![4,4-Dimethyl-1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride](/img/structure/B13465053.png)
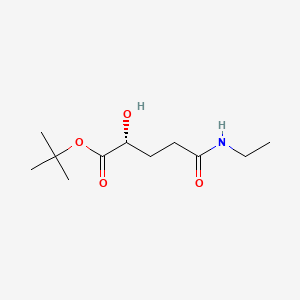
![(2R)-2-[(Pyridin-2-ylmethyl)amino]propanoic acid](/img/structure/B13465059.png)
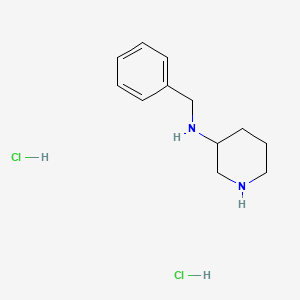

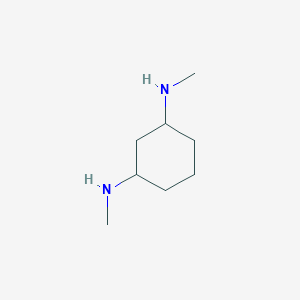
![{8-Oxatricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-1-yl}methanol](/img/structure/B13465079.png)
